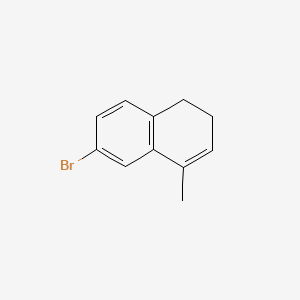

![molecular formula C9H7BrS B1286652 6-溴-2-甲基苯并[B]噻吩 CAS No. 912332-92-4](/img/structure/B1286652.png)

6-溴-2-甲基苯并[B]噻吩

描述

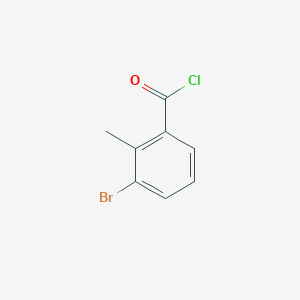

6-Bromo-2-methylbenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of a bromine atom and a methyl group on the benzo[b]thiophene core can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in materials science.

Synthesis Analysis

The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 5-diarylamino-2-methylbenzo[b]thiophene leads to the formation of compounds with bromine at the "abnormal" 4- and/or 4'-positions instead of the "normal" 3-position, which is attributed to a special "non-planar" conjugated model influencing the electron delocalization and reaction selectivity . Another method involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper to yield 2-bromobenzofurans(thiophenes) . Additionally, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in different solvents can lead to various bromo-derivatives, including the 2-bromo and 5-bromo derivatives .

Molecular Structure Analysis

The molecular structure of brominated benzo[b]thiophene derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which provided conclusive evidence of the "abnormal" bromination selectivity in the case of 5-diarylamino-2-methylbenzo[b]thiophene derivatives . The electronic structure and frontier orbitals play a crucial role in determining the sites of bromination and the overall molecular geometry.

Chemical Reactions Analysis

Brominated benzo[b]thiophene derivatives undergo various chemical reactions. For example, nitration of 3-bromo-2-methylbenzo[b]thiophen yields a mixture of nitro derivatives, with the major products being 2-methyl-3-nitrobenzo[b]thiophen and bromo-nitrobenzo[b]thiophenes . The bromination of 2-bromo-3-methylbenzo[b]thiophen results in the formation of a single product, likely the 6-bromoisomer . Furthermore, bromination of 2-acylamino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes leads to dibromo derivatives, which upon dehydrobromination yield 6-bromo-7-oxybenzo[b]thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-methylbenzo[b]thiophene and its derivatives are influenced by the presence of substituents on the benzo[b]thiophene core. The bromine atom is a key functional group that can facilitate further chemical transformations due to its reactivity. The methyl group can affect the compound's hydrophobicity and electronic properties. Spectroscopic techniques such as 1H NMR and mass spectrometry are used to examine the properties of these bromo-compounds . The reactivity of these compounds in substitution reactions, such as aromatic nucleophilic substitution with rearrangement, has also been studied, providing insights into their chemical behavior .

科学研究应用

电荷传输材料合成

6-溴-2-甲基苯并[B]噻吩已在电荷传输材料的合成中得到探索。Wu 等人 (2013) 通过实验和分子模拟研究了 5-二芳基氨基-2-甲基苯并[b]噻吩(一种基于三苯胺的材料)的溴化选择性。他们发现了不同于典型苯并[b]噻吩衍生物的“异常”溴化,这归因于独特的电子结构和“非平面”共轭模型 (Wu et al., 2013).

噻吩并咔唑的合成

Ferreira 等人 (2001) 描述了使用钯催化的交叉偶联工艺合成甲基化噻吩并咔唑,从 6-硼代甲基苯并[b]噻吩中间体开始。此工艺涉及溴化和 Suzuki 交叉偶联,突出了 6-溴-2-甲基苯并[B]噻吩在创建复杂杂环结构中的作用 (Ferreira et al., 2001).

新型芳香亲核取代反应

Guerrera 等人 (1995) 研究了 3-溴-2-硝基苯并[b]噻吩与各种胺之间的反应。这项研究提供了对苯并[b]噻吩衍生物反应性的见解,并探索了具有重排反应的新型芳香亲核取代反应,证明了该化合物在合成化学中的效用 (Guerrera et al., 1995).

作用机制

Target of Action

6-Bromo-2-methylbenzo[B]thiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of biological effects .

生化分析

Biochemical Properties

6-Bromo-2-methylbenzo[B]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of 6-Bromo-2-methylbenzo[B]thiophene on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways like the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These changes can lead to variations in cell function, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 6-Bromo-2-methylbenzo[B]thiophene exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-methylbenzo[B]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-methylbenzo[B]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including significant enzyme inhibition, disruption of metabolic processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.

Metabolic Pathways

6-Bromo-2-methylbenzo[B]thiophene is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can result in altered physiological states, affecting overall cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 6-Bromo-2-methylbenzo[B]thiophene is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 6-Bromo-2-methylbenzo[B]thiophene is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria could impact mitochondrial function and energy metabolism, while localization in the nucleus might influence gene expression and cell cycle regulation.

属性

IUPAC Name |

6-bromo-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXCVGWKYNCVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609000 | |

| Record name | 6-Bromo-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912332-92-4 | |

| Record name | 6-Bromo-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

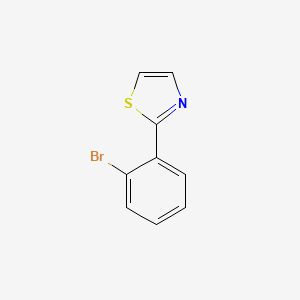

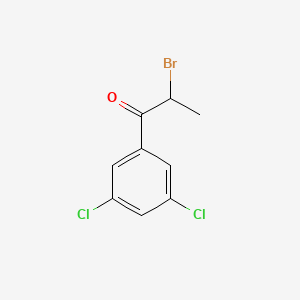

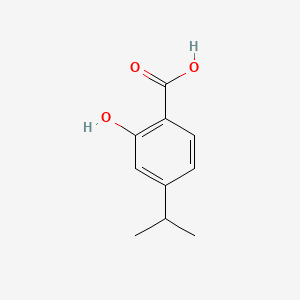

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)